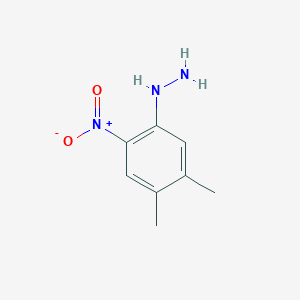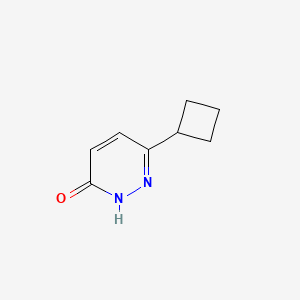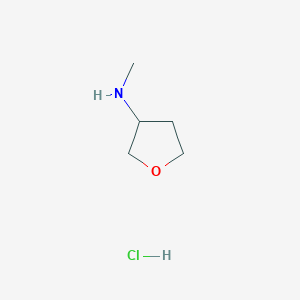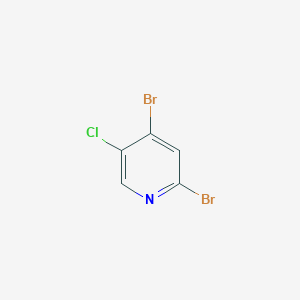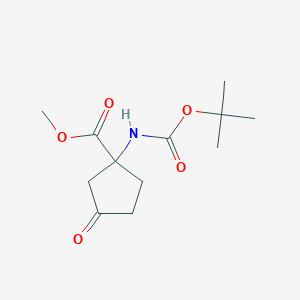![molecular formula C13H13NO4S B1423868 Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate CAS No. 477858-72-3](/img/structure/B1423868.png)
Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate
Vue d'ensemble
Description
Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate, also known as MTPA, is a synthetic compound that is used in a variety of scientific applications. MTPA has been studied extensively in the fields of organic chemistry, pharmacology, and biochemistry due to its unique properties and potential applications.
Applications De Recherche Scientifique
Synthesis and Transformation
Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate is a compound with potential applications in the synthesis of various chemical derivatives. One study outlines a method for synthesizing ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives via a one-pot three-component reaction. This process involves ammonium acetate and has implications for the synthesis of related fluorinated fused heterocyclic compounds (Wang et al., 2012).
Structural and Molecular Analysis
The molecular and crystal structures of related compounds, such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)hydropyridine and 1-benzyl-2-oxo-3,4-dihydroxy-4-(pyridyl)piperidine, have been determined using X-ray diffraction analysis. These studies are crucial for understanding the conformation and packing of molecules in crystals, and how intramolecular and intermolecular hydrogen bonds influence these structures (Kuleshova & Khrustalev, 2000).
Antimicrobial Activity
Research has also explored the antimicrobial properties of related compounds. For example, methyl (4-alkanoyl-1,5-diaryl-2-hydroxy-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetates, synthesized through reactions of methyl 3,4,6-trioxoalkanoates with aromatic aldehydes and arylamines, demonstrated antimicrobial activity against strains like Staphylococcus aureus P-209 and Escherichia coli M17. Such studies highlight the potential pharmaceutical applications of these compounds (Mukovoz et al., 2017).
Novel Synthesis Processes
Innovative synthesis methods have been developed for various precursors and derivatives. A notable example is the preparation of methyl 2-cyano-2-(3-thienyl)acetate, a pharmaceutical intermediate, achieved through a novel synthesis process (Raynolds, 1984).
Propriétés
IUPAC Name |
methyl 2-[4-hydroxy-2-oxo-1-(thiophen-2-ylmethyl)pyridin-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-18-12(16)7-10-11(15)4-5-14(13(10)17)8-9-3-2-6-19-9/h2-6,15H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZYWDGQBRICIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CN(C1=O)CC2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








